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Compound of Interest

Compound Name: 4-Aminophenol

Cat. No.: B1666318 Get Quote

Introduction

4-Aminophenol (p-aminophenol) is a critical aromatic organic compound with the formula

C₆H₇NO. It serves as a key intermediate in the synthesis of various pharmaceuticals, most

notably as the immediate precursor to paracetamol (acetaminophen). It also finds applications

in the manufacturing of dyes, photographic developers, and as a corrosion inhibitor. Given its

importance in industrial and pharmaceutical contexts, the precise characterization and quality

control of 4-aminophenol are paramount. Spectroscopic techniques, including Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-

Vis) Spectroscopy, provide essential tools for its structural elucidation and purity assessment.

This technical guide offers an in-depth overview of the spectroscopic data for 4-aminophenol,
intended for researchers, scientists, and professionals in drug development. It presents

quantitative data in structured tables, details the experimental protocols for acquiring this data,

and provides visual workflows for the analytical processes.

Spectroscopic Data of 4-Aminophenol
The following sections summarize the key spectroscopic data for 4-aminophenol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of 4-aminophenol exhibits characteristic
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absorption bands corresponding to its hydroxyl (-OH), amino (-NH₂), and aromatic ring

moieties.

Wavenumber
(cm⁻¹)

Functional Group Vibration Mode Intensity

3200-3600 O-H (Phenol) Stretching Strong, Broad

3200-3500 N-H (Amine) Stretching Medium

3000-3100 C-H (Aromatic) Stretching Medium

1600-1700 C=C (Aromatic Ring) Stretching Medium-Strong

1100-1350 C-N (Aryl Amine) Stretching Medium-Strong

1000-1300
C-O (Aryl

Ether/Phenol)
Stretching Medium-Strong

Data compiled from multiple sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The para-substitution pattern of 4-aminophenol results in a distinctive set of signals

in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum

The proton NMR spectrum shows signals for the amine, hydroxyl, and aromatic protons. The

data below is for a 400 MHz spectrum recorded in DMSO-d₆.

Chemical Shift (δ, ppm) Multiplicity Assignment

~8.4 Singlet (broad) 1H, -OH

~6.5 Doublet 2H, Aromatic (H-2, H-6)

~6.4 Doublet 2H, Aromatic (H-3, H-5)

~4.4 Singlet (broad) 2H, -NH₂
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Note: The aromatic protons form an AA'BB' system, which often appears as two distinct

doublets.

¹³C NMR Spectrum

The carbon NMR spectrum of 4-aminophenol in DMSO-d₆ shows four distinct signals for the

six carbon atoms due to the molecule's symmetry.

Chemical Shift (δ, ppm) Assignment

~149 C-4 (C-OH)

~141 C-1 (C-NH₂)

~116 C-3, C-5

~115 C-2, C-6

Data compiled from multiple sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. 4-Aminophenol
exhibits characteristic absorption maxima related to its aromatic system. The position of these

maxima can be influenced by the solvent and its pH.

λmax (nm) Solvent/Conditions

194 Acidic mobile phase (pH ≤ 3)

218 Acidic mobile phase (pH ≤ 3)

272 Acidic mobile phase (pH ≤ 3)

~236 Methanol

Data compiled from multiple sources.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for 4-
aminophenol.

General Spectroscopic Analysis Workflow for 4-Aminophenol

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample
(4-Aminophenol)

Sample Preparation
(e.g., KBr Pellet)

Sample Preparation
(Dissolve in DMSO-d6)

Sample Preparation
(Dissolve in Methanol/Buffer)

FTIR Spectrometer
Analysis

IR Spectrum Output
(Transmittance vs. Wavenumber)

NMR Spectrometer
(¹H and ¹³C Acquisition)

NMR Spectra Output
(Intensity vs. Chemical Shift)

UV-Vis Spectrophotometer
Analysis

UV-Vis Spectrum Output
(Absorbance vs. Wavelength)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 4-aminophenol.

Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr).

Grind approximately 1-2 mg of the 4-aminophenol sample with about 100-200 mg of the

dried KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

Transfer the powder to a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample compartment should be recorded first and

automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh approximately 5-10 mg of the 4-aminophenol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not

already present in the solvent.

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Perform tuning and shimming procedures to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard pulse

sequences.

UV-Visible (UV-Vis) Spectroscopy Protocol
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Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 4-aminophenol by accurately weighing a small amount and

dissolving it in a suitable UV-grade solvent (e.g., methanol, ethanol, or a specific buffer

solution) in a volumetric flask.

From the stock solution, prepare a dilute solution of a known concentration that will give

an absorbance reading within the optimal range of the instrument (typically 0.2 to 0.8).

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a reference blank and place it in the

reference beam path.

Fill a second matched quartz cuvette with the prepared sample solution and place it in the

sample beam path.

Scan a range of wavelengths (e.g., 190-400 nm) to record the absorbance spectrum and

identify the wavelength(s) of maximum absorbance (λmax).

Logical Relationships in Spectroscopic
Interpretation
The data from these distinct spectroscopic techniques are complementary and are used

together for unambiguous structural confirmation.
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Experimental Data
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Caption: Logic flow for the structural confirmation of 4-aminophenol.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 4-
Aminophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666318#spectroscopic-data-of-4-aminophenol-ir-
nmr-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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